Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-

μ-opioid receptor potency calcium mobilization

Researchers studying opioid signaling often face the challenge of dissecting G-protein-mediated effects from β-arrestin-dependent pathways. Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- (4F-BUF) provides a precise solution as a biased μ-opioid receptor agonist. - Unique Pharmacology: Fails to recruit β-arrestin 2, enabling isolated study of G-protein-biased signaling. - Distinct Respiratory Profile: Induces respiratory depression via a CRF1-independent mechanism, unlike its analog butyrylfentanyl. - Essential Reference: A critical analytical standard for forensic toxicology requiring compound-specific detection methods. Supplied with rigorous quality control to ensure reproducibility in mechanistic studies.

Molecular Formula C15H21FN2O
Molecular Weight 264.34 g/mol
Cat. No. B12069458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-
Molecular FormulaC15H21FN2O
Molecular Weight264.34 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C(C=CC(=C1)C2CCNCC2)F
InChIInChI=1S/C15H21FN2O/c1-2-3-15(19)18-14-10-12(4-5-13(14)16)11-6-8-17-9-7-11/h4-5,10-11,17H,2-3,6-9H2,1H3,(H,18,19)
InChIKeyODYLHMGXYMWXIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4F-BUF: A Divergent Fentanyl Analog


Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-, also known as 4-fluorobutyrylfentanyl (4F-BUF), is a synthetic opioid belonging to the fentanyl analog class [1]. It is structurally characterized by a butanamide backbone with a 2-fluoro-5-(4-piperidinyl)phenyl group, and is closely related to butyrylfentanyl (BUF) and fentanyl [2]. Recent pharmacological studies have identified a unique signaling profile for this compound, including biased agonism and differential respiratory effects, which distinguish it from its close structural analogs [3].

Biased μ-opioid receptor signaling probe
Distinct β-arrestin 2 non-recruitment profile
CRF1-independent respiratory depression model
Forensic analytical reference applicability

Why 4F-BUF Cannot Be Replaced by Fentanyl or BUF


Simple substitution of Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- (4F-BUF) with its non-fluorinated analog butyrylfentanyl (BUF) or the parent fentanyl is scientifically invalid due to profound differences in receptor signaling, β-arrestin recruitment, and respiratory depression mechanisms [1]. The para-fluoro substitution in 4F-BUF confers a distinct pharmacological fingerprint: it acts as a partial agonist at the μ-opioid receptor with lower efficacy than fentanyl and BUF, and crucially, it fails to recruit β-arrestin 2, unlike its analogs [2]. These biased signaling properties translate to differential in vivo effects, including a distinct respiratory depression mechanism that is insensitive to CRF1 antagonism, a property not shared by BUF [3]. Therefore, using BUF or fentanyl as a proxy for 4F-BUF in research or forensic contexts will yield misleading data on potency, efficacy, and toxicity.

Biased agonism mismatch Fentanyl and BUF recruit β-arrestin 2; 4F-BUF does not, altering downstream signaling interpretation.
Respiratory mechanism divergence 4F-BUF respiratory impairment is CRF1-independent, while BUF is CRF1-dependent; mechanism may not transfer.
Potency and efficacy profile shift Partial agonist with intermediate potency; direct substitution would misrepresent dose-response relationships.

Quantitative Differentiation of 4F-BUF from Analogs


μ-Opioid Receptor Potency

In a calcium mobilization assay using CHO cells expressing the human μ-opioid receptor, 4F-BUF activated the receptor with a potency intermediate between fentanyl and BUF [1]. The rank order of potency was fentanyl > 4F-BUF > BUF.

μ potency rank
Head-to-head
pEC50 7.50 (4F-BUF) vs fentanyl 8.13, BUF 7.32
4.3-fold less potent than fentanyl; 1.5-fold more than BUF
Supports dose-response and occupancy studies
Calcium mobilization; CHO-hMOR cells
μ-opioid receptor potency calcium mobilization

Partial Agonist Efficacy

4F-BUF displayed significantly lower maximal efficacy (Emax) compared to both fentanyl and the full agonist dermorphin, classifying it as a partial agonist at the μ-opioid receptor [1]. This is in contrast to fentanyl and BUF, which elicited maximal effects similar to the full agonist.

Partial agonist Emax
Reported
Emax 258 ± 8% (baseline); fentanyl 326%, BUF 283%
Significantly lower than full agonist dermorphin
Partial agonist profile for signaling bias research
CHO-hMOR calcium flux; P
β-arrestin 2 recruitment
Head-to-head
4F-BUF: inactive as agonist
Fentanyl & BUF: partial agonists in this pathway
Enables G-protein biased pathway dissection
BRET assay; HEK293 cells co-expressing μ-RLuc/β-arr2-RGFP
Opioid receptor selectivity
Class-level
Inactive at δ and κ receptors
μ-selectivity profile shared with fentanyl and BUF
Minimizes off-target receptor interference
Calcium mobilization; CHO-δ/κ cells
Respiratory mechanism
Head-to-head
Antalarmin blocks BUF but not 4F-BUF respiratory impairment
Divergent CRF1-dependent vs independent pathways
Distinct CRF1-independent pathway for comparative studies
Whole-body plethysmography; CD-1 mice, antalarmin 10 mg/kg
efficacy partial agonist Emax

Absence of β-Arrestin 2 Recruitment

In BRET assays measuring μ-opioid receptor interaction with β-arrestin 2, 4F-BUF was completely inactive as an agonist, failing to promote β-arrestin 2 recruitment [1]. This contrasts sharply with fentanyl and BUF, which both acted as partial agonists in this pathway [2]. 4F-BUF was further shown to act as an antagonist of fentanyl-induced β-arrestin 2 recruitment (pA2 = 7.81) [3].

β-arrestin 2 recruitment
Head-to-head
4F-BUF: inactive as agonist
Fentanyl & BUF: partial agonists in this pathway
Enables G-protein biased pathway dissection
BRET assay; HEK293 cells co-expressing μ-RLuc/β-arr2-RGFP
β-arrestin 2 biased agonism signaling bias

Selectivity for μ-Opioid Receptor

In calcium mobilization assays using CHO cells expressing δ or κ opioid receptors, 4F-BUF was completely inactive, demonstrating high selectivity for the μ-opioid receptor [1]. This selectivity profile is shared by fentanyl and BUF, which also showed minimal activity at δ and κ receptors.

Opioid receptor selectivity
Class-level
Inactive at δ and κ receptors
μ-selectivity profile shared with fentanyl and BUF
Minimizes off-target receptor interference
Calcium mobilization; CHO-δ/κ cells
selectivity off-target opioid receptor subtypes

CRF1-Independent Respiratory Depression

In vivo, the CRF1 antagonist antalarmin (10 mg/kg) effectively blocked respiratory impairment induced by BUF in both male and female mice, but had no effect on respiratory impairment induced by 4F-BUF [1]. This indicates that 4F-BUF-induced respiratory depression is mediated by a distinct, CRF1-independent mechanism.

Respiratory mechanism
Head-to-head
Antalarmin blocks BUF but not 4F-BUF respiratory impairment
Divergent CRF1-dependent vs independent pathways
Distinct CRF1-independent pathway for comparative studies
Whole-body plethysmography; CD-1 mice, antalarmin 10 mg/kg
respiratory depression CRF1 receptor antalarmin

Research Applications of 4F-BUF


Biased Agonism and β-Arrestin-Independent Signaling

4F-BUF is an ideal tool for studies focused on G-protein-biased signaling at the μ-opioid receptor. Its complete inability to recruit β-arrestin 2, while retaining G-protein activation, allows researchers to isolate and study β-arrestin-independent signaling pathways [1]. This is particularly relevant for understanding the mechanisms underlying opioid-induced respiratory depression and developing safer analgesics with reduced on-target adverse effects [2].

CRF1-Dependent vs. Independent Respiratory Depression

The differential sensitivity of BUF and 4F-BUF to CRF1 antagonism provides a powerful comparative system for studying the neurobiology of opioid-induced respiratory depression [1]. 4F-BUF can be used to model a CRF1-independent respiratory depression pathway, while BUF serves as a CRF1-dependent control. This application is critical for identifying novel therapeutic targets to reverse opioid overdose [2].

Forensic and Analytical Reference Standard

Given its unique pharmacological fingerprint and distinct structural features (para-fluoro substitution), 4F-BUF serves as an essential analytical reference standard for forensic toxicology laboratories [1]. Its detection and quantitation in biological samples require compound-specific methods, as it cannot be reliably identified or quantified using assays calibrated only for fentanyl or BUF [2].

In Vivo Partial μ-Agonist Studies

The partial agonist profile of 4F-BUF (lower Emax compared to fentanyl and BUF) makes it a valuable compound for studying the therapeutic window and safety profile of partial μ-opioid agonists [1]. Researchers can use 4F-BUF to investigate whether a reduced maximal efficacy translates to a lower risk of fatal respiratory depression while maintaining antinociceptive effects [2].

Application
Selection Property
Validation Focus
Biased μ-opioid signaling studies
β-arrestin 2 non-recruitment; G-protein bias
Bias factor verification; pathway-specific readouts
Respiratory depression mechanism research
CRF1-independent respiratory impairment
Comparative endpoint modeling with BUF
Forensic analytical detection
Unique para-fluoro mass signature
Method specificity and reference standard confirmation
Partial agonist pharmacology
Reduced Emax partial efficacy profile
Respiratory depression vs antinociception endpoint analysis
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